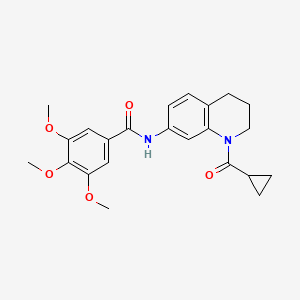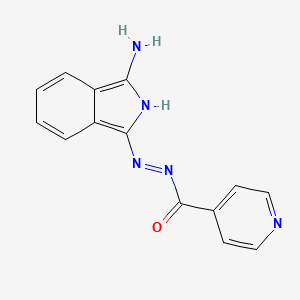
异烟酰肼 (3-氨基-异吲哚-1-亚基)-酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an isonicotinic acid moiety linked to a hydrazide group through a 3-amino-isoindol-1-ylidene linkage. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
科学研究应用
Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide typically involves the reaction of isonicotinic acid hydrazide with 3-amino-isoindole under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are carefully controlled to optimize yield and purity. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
作用机制
The mechanism by which isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Isonicotinic acid hydrazide: A related compound with similar structural features but lacking the 3-amino-isoindol-1-ylidene linkage.
3-amino-isoindole: Another related compound that forms part of the structure of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.
Uniqueness
Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
N-[(3-amino-2H-isoindol-1-yl)imino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c15-12-10-3-1-2-4-11(10)13(17-12)18-19-14(20)9-5-7-16-8-6-9/h1-8,17H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAKMCIAGJCAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2C=C1)N=NC(=O)C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
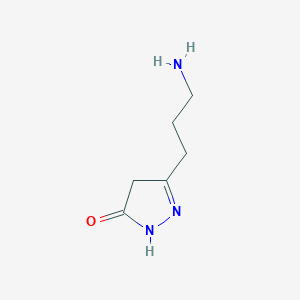
![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)
![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)
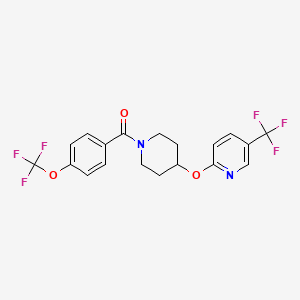
![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2590968.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone](/img/structure/B2590971.png)
![N-BENZYL-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2590973.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2590976.png)
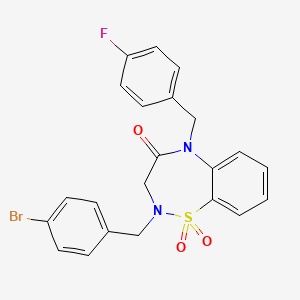
![3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2590983.png)
![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)
